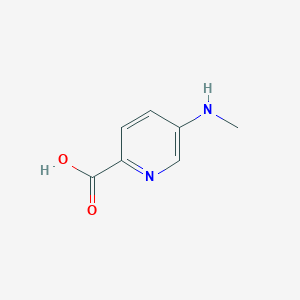

5-(Methylamino)pyridine-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(methylamino)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-5-2-3-6(7(10)11)9-4-5/h2-4,8H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXFNAYISMHELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methylamino Pyridine 2 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-(Methylamino)pyridine-2-carboxylic acid reveals several logical disconnections, providing a roadmap for its synthesis. The primary strategic disconnections involve the carbon-nitrogen bond of the methylamino group and the carbon-carbon bond of the carboxylic acid group.

Primary Disconnections:

C5-N Bond Disconnection: This approach disconnects the methylamino group, leading to a 5-halopyridine-2-carboxylic acid or a related precursor. The forward synthesis would then involve a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction to introduce the methylamino group.

C2-C Bond Disconnection: This strategy involves the disconnection of the carboxylic acid group, suggesting a precursor such as 5-(methylamino)pyridine which can then be carboxylated.

Pyridine (B92270) Ring Construction: A more fundamental approach involves the complete deconstruction of the pyridine ring, leading to acyclic precursors that can be cyclized to form the desired substituted pyridine.

These primary disconnections give rise to several key synthetic intermediates, including:

5-Aminopyridine-2-carboxylic acid

5-Halopyridine-2-carboxylic acid (or its ester/nitrile equivalent)

5-(Methylamino)pyridine

2-Chloro-5-nitropyridine

The choice of disconnection and the corresponding synthetic strategy often depends on the availability of starting materials, desired regioselectivity, and functional group tolerance.

Precursor Synthesis and Functional Group Interconversions

The synthesis of key precursors is a critical step in the construction of this compound. Functional group interconversions are often employed to transform readily available starting materials into the required intermediates.

A common and efficient route to a key precursor, 5-aminopyridine-2-carboxylic acid, starts from 2-chloro-5-nitropyridine. This involves the reduction of the nitro group to an amino group. beilstein-journals.org The resulting 5-amino-2-chloropyridine (B41692) is a versatile intermediate. nih.govsnnu.edu.cn

Table 1: Synthesis of Key Precursors

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Chloro-5-nitropyridine | Iron powder, acetic acid | 5-Amino-2-chloropyridine | beilstein-journals.org |

| 2-Aminopyridine | Nitrating mixture (e.g., H2SO4/HNO3) | 2-Amino-5-nitropyridine | |

| 5-Amino-2-chloropyridine | N-methylation agent (e.g., methyl iodide, dimethyl sulfate) | 2-Chloro-5-(methylamino)pyridine | |

| 5-Aminopyridine-2-carbonitrile | Hydrolysis (acidic or basic) | 5-Aminopyridine-2-carboxylic acid |

Functional group interconversion plays a crucial role in these synthetic sequences. wikipedia.org For instance, a nitrile group at the 2-position can be hydrolyzed to a carboxylic acid. Similarly, a primary amino group at the 5-position can be methylated to the desired secondary methylamino group. Selective N-methylation of 5-aminopyridine derivatives can be achieved using various methylating agents, sometimes requiring protection of the pyridine nitrogen or the carboxylic acid group to avoid side reactions.

Direct Functionalization Approaches to the Pyridine Core

Direct functionalization of the pyridine ring offers a more atom-economical approach to the target molecule, avoiding the need for pre-functionalized precursors in some cases.

Regioselective Amination Techniques

Direct C-H amination of a pyridine-2-carboxylic acid precursor at the 5-position is a challenging yet highly desirable transformation. Modern catalytic methods are being developed to achieve such regioselective aminations. Transition-metal-catalyzed C-H activation is a promising strategy, where a directing group can guide the catalyst to the desired position. rsc.org While direct C-H amination at the 5-position of a 2-substituted pyridine is not yet a commonplace reaction, related transformations on pyridine rings have been reported. For instance, cobalt-catalyzed C-H amination has been shown to be tolerant of pyridine heterocycles. researchgate.net

A more established method for introducing the amino group at the 5-position is through nucleophilic aromatic substitution (SNAr) on a 5-halopyridine derivative or via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov

Carboxylation Strategies

The introduction of a carboxylic acid group at the 2-position of a 5-(methylamino)pyridine precursor can be achieved through several methods. One common strategy is the lithiation of the pyridine ring at the 2-position, followed by quenching with carbon dioxide. The methylamino group can act as a directing group in such ortho-lithiation reactions.

Alternatively, palladium-catalyzed carboxylation of a 2-halopyridine derivative with carbon monoxide is a powerful technique. sigmaaldrich.com This method offers good functional group tolerance and is widely used in the synthesis of pyridine carboxylic acids. Recent advances have also explored the direct palladium-catalyzed carboxylation of aromatic C-H bonds with CO2, which represents a greener alternative. whiterose.ac.uk

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be employed for the synthesis of this compound and its analogs, offering flexibility in accessing a range of related compounds.

A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. For example, a 5-halopyridine fragment could be coupled with a methylamine (B109427) source, while the carboxylic acid functionality is introduced in a separate step or is already present on one of the fragments. This approach can be efficient for building complex molecules. rsc.org

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. nih.govfrontiersin.org For instance, from 5-amino-2-chloropyridine, one could synthesize this compound. Alternatively, the same intermediate could be used to synthesize other analogs by reacting the amino group with different alkylating agents or by replacing the chloro group with other functionalities before or after modifying the amino group. This strategy is particularly useful for generating libraries of related compounds for structure-activity relationship studies.

Modern Catalytic Methods in Synthesis

Modern catalytic methods have revolutionized the synthesis of substituted pyridines, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Key Catalytic Methods:

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a cornerstone for the formation of the C-N bond in the target molecule, coupling a 5-halopyridine precursor with methylamine. nih.gov Suzuki, Stille, and other cross-coupling reactions are also invaluable for introducing various substituents onto the pyridine ring in analog synthesis.

C-H Activation/Functionalization: As mentioned earlier, transition-metal-catalyzed C-H activation is an emerging and powerful tool for the direct functionalization of pyridine rings. beilstein-journals.orgnih.gov This avoids the need for pre-installed leaving groups and offers a more direct route to the desired products. Both ortho- and distal C-H functionalization of pyridines are areas of active research. beilstein-journals.orgnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for a variety of organic transformations, including C-H functionalization and cross-coupling reactions, which can be applied to the synthesis of pyridine derivatives.

Table 2: Modern Catalytic Methods in Pyridine Synthesis

| Reaction Type | Catalyst System (Example) | Application in Synthesis |

| Buchwald-Hartwig Amination | Pd(dba)2 / Ligand (e.g., XPhos) | Formation of the 5-(methylamino) group |

| C-H Arylation | Pd(OAc)2 / Ligand | Direct introduction of aryl groups on the pyridine ring |

| C-H Carboxylation | Pd(II) complexes | Direct introduction of the carboxylic acid group |

| Photoredox-Catalyzed Reactions | Ru(bpy)3Cl2 or organic dyes | Various C-C and C-N bond formations under mild conditions |

The continuous development of new catalysts and catalytic systems is expected to further streamline the synthesis of this compound and its analogs, enabling the creation of novel molecules with potential applications in various fields of science.

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of this compound, palladium- and copper-catalyzed amination reactions represent a highly plausible and effective strategy. These methods typically involve the cross-coupling of a halogenated pyridine precursor with methylamine.

A likely synthetic precursor for this transformation would be a 5-halopyridine-2-carboxylic acid ester, such as methyl 5-bromopyridine-2-carboxylate. The ester group serves to protect the carboxylic acid functionality, which could otherwise interfere with the catalytic cycle.

Palladium-Catalyzed Amination:

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. In a hypothetical synthesis of a 5-(methylamino)pyridine-2-carboxylate, a palladium catalyst, often in combination with a bulky biarylphosphine ligand, would be employed. The general reaction scheme is as follows:

Scheme 1: Hypothetical Palladium-Catalyzed Amination for the Synthesis of a 5-(Methylamino)pyridine-2-carboxylate.

The choice of ligand is crucial for the success of the reaction, with ligands such as tBuBrettPhos being developed for the amination of heterocyclic bromides. nih.gov The reaction conditions would typically involve a base, such as sodium tert-butoxide, and an inert solvent like dioxane or toluene, with reaction temperatures ranging from 80 to 110 °C. The subsequent hydrolysis of the ester would yield the desired this compound.

Copper-Catalyzed Amination:

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-based systems. These reactions are often more cost-effective. In a potential synthesis, a copper(I) salt, such as CuI, would be used as the catalyst, often in the presence of a ligand like pyrrole-2-carboxylic acid. nih.gov

Scheme 2: Hypothetical Copper-Catalyzed Amination for the Synthesis of a 5-(Methylamino)pyridine-2-carboxylate.

These reactions are typically carried out in a polar aprotic solvent such as DMSO or DMF at elevated temperatures. The use of aqueous ammonia (B1221849) in copper-catalyzed systems for the synthesis of aminopyridines has been reported, suggesting that methylamine would also be a suitable coupling partner. researchgate.net

| Catalyst System | Precursor | Amine Source | Typical Conditions | Product | Reference Analogy |

| Pd(dba)₂ / tBuBrettPhos | Methyl 5-bromopyridine-2-carboxylate | Methylamine | NaOtBu, Dioxane, 100°C | Methyl 5-(methylamino)pyridine-2-carboxylate | nih.govsemanticscholar.org |

| CuI / Pyrrole-2-carboxylic acid | Methyl 5-bromopyridine-2-carboxylate | Methylamine | K₃PO₄, DMSO, 100°C | Methyl 5-(methylamino)pyridine-2-carboxylate | nih.gov |

| Cu₂O / DMEDA | 5-Bromopyridine-2-carbonitrile | Methylamine | Ethylene (B1197577) glycol, 60-100°C | 5-(Methylamino)pyridine-2-carbonitrile | researchgate.net |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthesis, often complementing metal-based catalysts. While direct organocatalytic amination of an unactivated pyridine ring at the 5-position is challenging, organocatalysts can play a role in nucleophilic aromatic substitution (SNAr) reactions on activated pyridine systems.

For the synthesis of this compound, an SNAr reaction on a pyridine ring bearing a leaving group at the 5-position and an activating group, such as a nitro or cyano group, is a plausible organocatalytic route. The pyridine nitrogen itself provides some activation for nucleophilic attack at the 2- and 4-positions, and to a lesser extent at the 6-position. stackexchange.comyoutube.com For substitution at the 5-position, an additional electron-withdrawing group is generally required.

A hypothetical organocatalytic approach could involve the use of a Brønsted acid or base to activate the substrate or the nucleophile. For instance, a chiral phosphoric acid could protonate the pyridine nitrogen, further increasing the electrophilicity of the ring system and facilitating the attack by methylamine.

Alternatively, a Lewis base catalyst, such as a tertiary amine or a phosphine, could be envisioned to form a reactive intermediate with an appropriately functionalized pyridine precursor. However, direct organocatalytic C-N bond formation at the 5-position of a pyridine-2-carboxylic acid framework remains a developing area of research.

A more established role for organocatalysis in the synthesis of related structures is in facilitating multi-component reactions where the pyridine ring is constructed. For example, pyridine-2-carboxylic acid itself has been used as a bifunctional organocatalyst in the synthesis of complex heterocyclic systems. nih.govnih.govrsc.orgnih.gov

| Catalysis Type | Catalyst Example | Hypothetical Substrate | Principle of Activation | Potential Product | Reference Analogy |

| Brønsted Acid Catalysis | Dithiophosphoric Acid | 5-Bromo-3-nitropyridine-2-carboxylic acid | Protonation of pyridine nitrogen to increase electrophilicity | 5-(Methylamino)-3-nitropyridine-2-carboxylic acid | acs.org |

| Bifunctional Catalysis | Pyridine-2-carboxylic acid | Aldehydes, malononitrile, etc. | Dual acid-base activation in multi-component reactions | Substituted Pyridine Derivatives | nih.govnih.govrsc.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of this compound and its analogs can be made more sustainable by incorporating these principles.

Atom Economy: The transition-metal-catalyzed cross-coupling reactions discussed are generally atom-economical, as the main transformation involves the substitution of a halogen atom with a methylamino group. Multi-component reactions, which can construct the pyridine ring in a single step from simple precursors, often exhibit excellent atom economy. acs.org

Use of Safer Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water or solvent-free conditions are ideal. rsc.org For instance, some copper-catalyzed aminations can be performed in solvents like ethylene glycol, which is less hazardous than many aprotic polar solvents. researchgate.net The use of water-ethanol mixtures has also been reported for pyridine-2-carboxylic acid-catalyzed reactions. nih.gov

Catalysis: The use of catalysts, both transition-metal and organocatalysts, is a fundamental principle of green chemistry. Catalysts allow for reactions to occur under milder conditions with higher selectivity, reducing energy consumption and the formation of byproducts. An ideal catalyst would have high turnover numbers and be recyclable. Some organocatalysts, like pyridine-2-carboxylic acid, are derived from biological sources, which adds to their green credentials. nih.gov

Energy Efficiency: Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption compared to conventional heating. This approach has been successfully applied to the synthesis of various pyridine derivatives and could be a viable option for the synthesis of this compound.

By considering these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Comprehensive Structural Characterization and Advanced Spectroscopic Analysis

Vibrational Spectroscopic Investigations (FTIR, Raman)

A comprehensive search for Fourier-transform infrared (FTIR) and Raman spectroscopic data for 5-(Methylamino)pyridine-2-carboxylic acid yielded no specific experimental spectra or detailed band assignments.

Assignment of Characteristic Functional Group Frequencies

In the absence of experimental data for this specific molecule, a general predictive analysis based on characteristic functional group frequencies can be hypothesized. The FTIR and Raman spectra would be expected to show characteristic bands for the carboxylic acid, the secondary amine (methylamino group), and the substituted pyridine (B92270) ring.

Carboxylic Acid Group: A very broad O-H stretching band would be anticipated in the FTIR spectrum, typically in the range of 3300-2500 cm⁻¹. vscht.czspectroscopyonline.com The C=O stretching vibration of the carboxylic acid would likely appear as a strong band between 1730 and 1700 cm⁻¹. spectroscopyonline.com

Methylamino Group: An N-H stretching vibration for the secondary amine would be expected in the region of 3500-3300 cm⁻¹. C-N stretching vibrations typically appear in the 1350-1000 cm⁻¹ range.

Pyridine Ring: The aromatic C-H stretching vibrations of the pyridine ring would be expected above 3000 cm⁻¹. vscht.cz C=C and C=N stretching vibrations within the ring would likely produce a series of bands in the 1600-1400 cm⁻¹ region. aps.org

Conformational Isomerism Probed by Vibrational Modes

Without experimental or computational studies on this compound, any discussion of conformational isomerism and its impact on vibrational modes would be purely speculative. The orientation of the carboxylic acid group relative to the pyridine ring and the conformation of the methylamino group could potentially give rise to different conformers, which might be distinguishable by subtle shifts in their vibrational spectra. However, no such studies have been found.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Detailed experimental ¹H NMR, ¹³C NMR, and 2D NMR data for this compound are not available in the surveyed literature.

Proton (¹H) NMR Chemical Shift Analysis

A hypothetical ¹H NMR spectrum would display signals corresponding to the protons of the pyridine ring, the methyl group, the amine proton, and the carboxylic acid proton. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically between 10 and 13 ppm. princeton.edupressbooks.pub The protons on the pyridine ring would exhibit chemical shifts and coupling patterns dependent on their positions relative to the electron-withdrawing carboxylic acid group and the electron-donating methylamino group. The methyl group protons would likely appear as a singlet, and the amine proton's chemical shift would be variable and dependent on solvent and concentration.

Carbon (¹³C) NMR Chemical Shift Analysis

In a predicted ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would resonate at a downfield position, generally in the range of 165-185 ppm. pressbooks.pub The chemical shifts of the pyridine ring carbons would be influenced by the electronic effects of the substituents. The methyl carbon of the methylamino group would appear at a more upfield position.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming the structure of this compound. sdsu.eduyoutube.comresearchgate.net

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons on the pyridine ring. sdsu.edu

HSQC/HMQC: An HSQC or HMQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.com

HMBC: An HMBC spectrum would provide crucial information about the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away, helping to definitively place the substituents on the pyridine ring. sdsu.eduyoutube.com

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the elucidation of the molecular weight and structural features of this compound. Through controlled ionization and fragmentation, it provides precise data on the elemental composition and the connectivity of the molecule.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of this compound by measuring its mass with very high accuracy. The monoisotopic mass of the neutral molecule (C7H8N2O2) is 152.05858 Da. In practice, the compound is typically observed as various adduct ions in the mass spectrometer. HRMS analysis provides the exact mass-to-charge ratio (m/z) for these ions, allowing for confident molecular formula confirmation. Predicted m/z values for common adducts are crucial for identifying the compound in complex mixtures. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Ion | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₇H₉N₂O₂⁺ | 153.06586 |

| [M+Na]⁺ | C₇H₈N₂NaO₂⁺ | 175.04780 |

| [M-H]⁻ | C₇H₇N₂O₂⁻ | 151.05130 |

| [M+NH₄]⁺ | C₇H₁₂N₃O₂⁺ | 170.09240 |

| [M+K]⁺ | C₇H₈KN₂O₂⁺ | 191.02174 |

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) provides valuable insights into its structure. The molecule contains a stable pyridine ring, a carboxylic acid group, and a methylamino substituent, each influencing the fragmentation pathway.

Upon ionization, particularly through electron impact (EI) or collision-induced dissociation (CID), the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺) undergoes a series of characteristic fragmentation steps. The fragmentation of carboxylic acids is well-documented and typically involves initial cleavages adjacent to the carbonyl group. libretexts.org

Key proposed fragmentation pathways include:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond can lead to the formation of an acylium ion, resulting in a fragment with a mass loss of 17 Da.

Loss of the carboxyl group (•COOH): A prominent fragmentation pathway for carboxylic acids is the cleavage of the bond between the pyridine ring and the carboxyl group, leading to a loss of 45 Da. libretexts.org

Decarboxylation (Loss of CO₂): The molecular ion can lose a molecule of carbon dioxide (44 Da), a common fragmentation for carboxylic acids, particularly upon thermal stress or energetic ionization.

Loss of water (H₂O): An "ortho effect" can facilitate the elimination of a water molecule (18 Da) involving the carboxylic acid proton and the nitrogen of the methylamino group, or potentially the ring nitrogen, if sterically feasible. youtube.com

Alpha-cleavage: The methylamino group can undergo alpha-cleavage, which is a characteristic fragmentation for amines, leading to the loss of a hydrogen atom or a methyl radical. libretexts.org

The stable aromatic pyridine ring itself is expected to resist fragmentation, and thus, many of the resulting fragment ions will retain this core structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information on the electronic structure of the molecule and how it interacts with light.

The UV-Vis absorption spectrum of this compound is dictated by its chromophoric system, which consists of the pyridine ring conjugated with a carboxyl group and an electron-donating methylamino group. This extended π-system is responsible for electronic transitions in the UV region. libretexts.org The principal transitions expected are π → π* and n → π*.

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The conjugation of the electron-donating methylamino group and the electron-withdrawing carboxylic acid group with the pyridine ring is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted pyridine.

n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. mdpi.com These transitions are often observed as shoulders on the main π → π* absorption bands.

While specific experimental absorption maxima for this exact compound are not detailed in the reviewed literature, analogous pyridine carboxylic acids exhibit strong absorption bands in the 200–400 nm range. nih.gov

Solvatochromism describes the change in the position of absorption or emission bands in response to a change in solvent polarity. nih.gov For molecules like this compound, which possess both hydrogen-bond donating (amine N-H, carboxylic O-H) and accepting (N-ring, C=O) sites, as well as a significant dipole moment, pronounced solvatochromic effects are anticipated.

The nature of the solvatochromic shift (bathochromic or hypsochromic) depends on the relative stabilization of the ground and excited states by the solvent.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a lower energy transition and a bathochromic shift in the absorption maximum. This is common for π → π* transitions in molecules with intramolecular charge transfer character. nih.gov

Negative Solvatochromism (Blue Shift): If the ground state is stabilized more by polar solvents than the excited state, a hypsochromic shift may be observed. This can occur for n → π* transitions, where the lone pair electrons are involved in hydrogen bonding with protic solvents, lowering the energy of the ground state. researchgate.net

Studies on similar aminopyridine derivatives have demonstrated that increasing solvent polarity generally leads to a bathochromic shift in both absorption and fluorescence spectra, indicative of a more polar excited state. nih.gov

X-ray Crystallographic Analysis of Crystalline Forms

As of the latest literature review, a specific single-crystal X-ray diffraction structure for this compound has not been reported. However, the crystallographic features can be inferred from the analysis of closely related pyridine carboxylic acid derivatives. mdpi.comnih.gov

It is highly probable that in the solid state, this compound exists as a zwitterion, where the acidic proton from the carboxyl group is transferred to the basic pyridine ring nitrogen. This is a common feature in crystals of similar amino acids.

The crystal packing would be dominated by a network of intermolecular hydrogen bonds. Key expected interactions include:

Hydrogen bonds between the carboxylate group of one molecule and the protonated pyridine ring (N⁺-H) and/or the methylamino group of neighboring molecules.

Potential formation of hydrogen-bonded dimers through the carboxylic acid groups, a characteristic structural motif for carboxylic acids in the solid state. libretexts.org

Solid-State Molecular Conformation and Packing

Information regarding the solid-state molecular conformation and crystal packing of this compound is not available in the public domain. Determining these features would necessitate a crystal structure analysis, which has not been reported. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the three-dimensional shape of the molecule in the solid state. It would also reveal how these molecules arrange themselves in a crystalline lattice, including parameters such as the crystal system, space group, and unit cell dimensions.

Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

A detailed description of the intermolecular interactions, particularly hydrogen bonding networks, for this compound is contingent on the determination of its crystal structure. While the molecular structure suggests the potential for hydrogen bonding—involving the carboxylic acid group (both as a donor and acceptor), the pyridine nitrogen (as an acceptor), and the methylamino group (as both a donor and acceptor)—the specific nature and geometry of these interactions in the solid state remain unknown. A crystallographic study would be required to identify and characterize these hydrogen bonds and any other significant intermolecular forces that govern the crystal packing.

Chemical Reactivity, Transformation Pathways, and Derivative Synthesis

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, amidation, decarboxylation, and reduction.

Esterification: The carboxylic acid moiety of 5-(methylamino)pyridine-2-carboxylic acid can be converted to its corresponding esters through several standard methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This process is typically carried out at reflux temperatures to drive the equilibrium towards the ester product. rsc.orgthieme-connect.de Another effective method utilizes coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by an alcohol. Reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) have been shown to mediate rapid esterification under mild conditions. mdpi.com

| Method | Reagents | Key Features |

| Acid Catalysis | Alcohol, H₂SO₄ | Reversible reaction, often requires heating and water removal. rsc.org |

| Coupling Reagent | Alcohol, NDTP, Base (e.g., DABCO) | Fast reaction times (minutes), high yields, mild conditions. mdpi.com |

Amidation: The synthesis of amides from this compound can be achieved by direct reaction with a primary or secondary amine. This transformation often requires the use of coupling agents to activate the carboxylic acid and facilitate the formation of the amide bond, as direct thermal condensation is thermodynamically unfavorable. researchgate.net A variety of reagents and catalysts, including boron-based catalysts and sulfur trioxide pyridine (B92270) complex (SO₃•py), have been developed for efficient amidation of carboxylic acids. mdpi.comrsc.orgnih.gov These methods are often compatible with a wide range of functional groups. nih.gov

| Catalyst/Reagent | Amine Source | Conditions | Outcome |

| Boronic Acids | Primary/Secondary Amines | Room temperature or mild heating | High yields of corresponding amides. rsc.org |

| SO₃•pyridine | Formamide Derivatives | Mild | Good to high yields of amide products. mdpi.com |

| Nb₂O₅ | Primary/Secondary Amines | Heating | Reusable catalyst, applicable to various substrates. nih.gov |

Pyridine-2-carboxylic acids are known to undergo decarboxylation upon heating, a reaction that can be influenced by the nature of other substituents on the pyridine ring. rsc.orgorganic-chemistry.org The presence of the nitrogen atom adjacent to the carboxyl group has a significant effect, facilitating the loss of carbon dioxide. rsc.org Studies on 5-substituted 2-pyridinecarboxylic acids have shown that electron-withdrawing groups at the 5-position can lower the activation energy for decarboxylation. acs.org While the methylamino group is electron-donating, the decarboxylation of this compound could potentially be induced under thermal conditions, likely proceeding through a zwitterionic intermediate where the pyridine nitrogen is protonated. rsc.orgorganic-chemistry.org

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde.

Reduction to Alcohol: Complete reduction of the carboxylic acid to the corresponding primary alcohol, (5-(methylamino)pyridin-2-yl)methanol, requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, typically carried out in an anhydrous ether solvent followed by an acidic workup. acs.orgmdpi.com Weaker reducing agents like sodium borohydride are generally not reactive enough to reduce carboxylic acids. acs.org

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because the aldehyde intermediate is typically more reactive than the starting carboxylic acid and is readily reduced further to the alcohol. acs.orgmdpi.com Direct conversion is difficult to achieve in a single step. A common strategy involves first converting the carboxylic acid to a derivative such as an ester or an acid chloride, which can then be reduced to the aldehyde using specific reagents like Diisobutylaluminum hydride (DIBAL-H) at low temperatures to prevent over-reduction. acs.org Alternatively, methods using catalytic hydrogenation of activated carboxylic acid esters have been developed.

| Target Product | Reagent | Conditions | Notes |

| Primary Alcohol | LiAlH₄ | Anhydrous ether, then H₃O⁺ | Complete reduction. mdpi.com |

| Aldehyde | Two-step: 1. Esterification 2. DIBAL-H | 1. Standard 2. Low temperature (-78 °C) | Aldehyde is isolated by preventing over-reduction. acs.org |

Transformations at the Methylamino Group

The nitrogen atom of the methylamino group is nucleophilic and can participate in a range of chemical reactions, including alkylation and acylation. It is also susceptible to oxidation.

Alkylation: The secondary amine of the methylamino group can be further alkylated to form a tertiary amine. This reaction typically involves treatment with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. The reactivity of the methylamino group in such SN2 reactions makes it a key site for introducing further structural diversity. Transition-metal-free methods using alcohols as alkylating agents under "borrowing hydrogen" conditions have also been developed for the N-alkylation of amines. rsc.org

Acylation: The methylamino group readily undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides to form the corresponding N-methyl amide derivative. These reactions are often catalyzed by pyridine bases like 4-(Dimethylamino)pyridine (DMAP). The high nucleophilicity of the amine nitrogen facilitates its attack on the electrophilic carbonyl carbon of the acylating agent.

The secondary amine of the methylamino group is susceptible to oxidation. Reaction with oxidizing agents can lead to a variety of products depending on the reagent and reaction conditions. For instance, oxidation of secondary amines with reagents like Oxone (potassium peroxymonosulfate) can lead to the formation of nitrones. acs.org Studies on the oxidation of 3-aminopyridine with peroxomonosulfuric acid have shown that the reaction mechanism involves a nucleophilic attack of the amino nitrogen on the peroxo oxygen. rsc.org This suggests that the methylamino group in this compound could be oxidized to hydroxylamine (B1172632) or nitrone derivatives under appropriate conditions.

Derivatization for Prodrug or Conjugate Formation

The structural features of this compound, specifically the carboxylic acid and the methylamino group, offer viable sites for derivatization to form prodrugs or bioconjugates. Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo transformation in the body to release the active drug. This strategy is often employed to improve physicochemical properties like solubility and permeability. rutgers.edu

Ester-Based Prodrugs: The carboxylic acid moiety can be esterified with various alcohols to form ester prodrugs. cbspd.com These esters can mask the polarity of the carboxylic acid, potentially increasing lipophilicity and enhancing membrane permeability. In vivo, ubiquitous esterase enzymes can hydrolyze the ester bond to regenerate the active carboxylic acid. cbspd.com For instance, conversion to simple alkyl or aryl esters can be achieved, though more complex structures like acyloxymethyl esters are sometimes used to overcome steric hindrance near the ester carbonyl group. cbspd.com

Amide-Based Prodrugs and Conjugates: The secondary amine of the methylamino group can be acylated to form amides. While amide prodrugs are generally more stable and less susceptible to enzymatic cleavage than esters, this pathway can be utilized for targeted delivery systems. cbspd.comnih.gov More commonly, the carboxylic acid can be converted into an amide by coupling with various amines, including amino acids or peptides. This approach is central to bioconjugation, where the molecule could be linked to a larger biological entity to direct its activity or alter its pharmacokinetic profile.

The derivatization can be tailored to achieve specific goals, as shown in the table below.

| Derivatization Site | Type of Derivative | Potential Advantage |

| Carboxylic Acid | Ester (e.g., Alkyl, Aryl) | Increased lipophilicity, enhanced permeability |

| Carboxylic Acid | Amide (e.g., with Amino Acids) | Carrier-linked targeting, altered solubility |

| Methylamino Group | Amide | Increased stability, modulation of basicity |

Reactivity of the Pyridine Nucleus

The reactivity of the pyridine ring in this compound is influenced by the electronic properties of the ring nitrogen and the attached substituents. The pyridine nitrogen is electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene, but activates it for nucleophilic substitution. stackexchange.com

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the outcome is determined by the combined directing effects of the substituents. wikipedia.org The methylamino group (-NHCH₃) is a strongly activating, ortho-, para-directing group due to the resonance donation of the nitrogen's lone pair into the ring. wikipedia.orgmasterorganicchemistry.com Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group because of its electron-withdrawing nature. masterorganicchemistry.comorganicchemistrytutor.com The pyridine nitrogen itself strongly deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions.

The positions on the ring relative to the substituents are:

C3: Ortho to the carboxylic acid and meta to the methylamino group.

C4: Para to the carboxylic acid and ortho to the methylamino group.

C6: Ortho to the methylamino group and meta to the carboxylic acid.

Given these competing influences, predicting the exact site of substitution can be complex. However, the powerful activating effect of the amino group often dominates. Nitration of pyridines, for example, typically requires harsh conditions, and the presence of an activating amino group can facilitate the reaction. rsc.orgacs.orgresearchgate.net Halogenation can also be achieved, sometimes through alternative pathways like a ring-opening/ring-closing sequence involving Zincke imine intermediates to achieve regioselectivity. chemrxiv.org

| Substituent | Electronic Effect | Directing Influence |

| -NHCH₃ (at C5) | Activating | Ortho, Para (to C4, C6) |

| -COOH (at C2) | Deactivating | Meta (to C4) |

| Pyridine Nitrogen | Deactivating | Directs away from C2, C4, C6 |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the 2- and 4-positions, which are electronically deficient and can stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.comrsc.org For this reaction to proceed, a good leaving group, such as a halide, must be present at one of these positions. nih.gov

In the parent molecule, this compound, neither the C4 nor C6 position has a suitable leaving group. The carboxylic acid at C2 is generally not a leaving group in SNAr reactions. However, if a derivative were synthesized where, for instance, a halogen was present at the C4 or C6 position, nucleophilic attack at that site would be plausible. The reaction can be facilitated by Lewis acids that coordinate to the pyridine nitrogen, further activating the ring towards nucleophilic attack. semanticscholar.org

Oxidation of the Pyridine Nitrogen (N-oxidation)

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid or with m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgtandfonline.com The presence of substituents on the pyridine ring can influence the rate of N-oxidation. While electron-donating groups can increase the nucleophilicity of the pyridine nitrogen and facilitate oxidation, they also increase the basicity. In acidic media, protonation of the amine can occur, which would deactivate the ring. nih.gov

Selective N-oxidation of the pyridine nitrogen in the presence of other oxidizable groups, like the secondary amine in this compound, can be achieved. One strategy involves the in situ protonation of the more basic aliphatic amine with a strong acid, which protects it from oxidation and allows the less basic pyridine nitrogen to be selectively oxidized. nih.gov Various catalytic systems, including those using methyltrioxorhenium (MTO) or titanium silicalite (TS-1), have been developed to improve the efficiency and selectivity of N-oxidation with hydrogen peroxide. arkat-usa.orgresearchgate.net

Ring-Opening and Rearrangement Processes

Pyridine rings can undergo ring-opening reactions, most notably the Zincke reaction. researchgate.net This reaction involves the activation of the pyridine nitrogen with an electrophile, such as 2,4-dinitrochlorobenzene, to form a pyridinium (B92312) salt (a Zincke salt). Subsequent reaction with a primary or secondary amine leads to the opening of the pyridine ring to form a "Zincke aldehyde" or a related intermediate. wikipedia.org This reaction pathway offers a method to transform the pyridine core into highly functionalized, open-chain structures. researchgate.net The applicability of the Zincke reaction has been demonstrated on a variety of substituted pyridines, suggesting that this compound could potentially undergo such a transformation, leading to complex linear products. rsc.orgresearchgate.net

Synthesis of Structural Analogs and Isomers

The synthesis of structural analogs and isomers of this compound is of interest for structure-activity relationship studies in medicinal chemistry. nih.gov The positional isomers of this compound include variations in the substitution pattern on the pyridine ring.

For example, the synthesis of 6-aminopyridine-2-carboxylic acid has been reported, starting from 6-acetamidopicolinic acid followed by hydrolysis. chemicalbook.com A related analog, (6-methyl-pyridin-2-ylamino)-acetic acid, was synthesized via the reaction of 2-amino-6-methylpyridine with chloroacetic acid. researchgate.net

The general synthetic strategies often involve building the substituted pyridine ring or modifying a pre-existing pyridine core. A practical route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, an intermediate for a more complex analog, was developed from 2,6-dichloro-3-trifluoromethylpyridine, highlighting the multi-step sequences required for these syntheses. nih.gov

The table below lists some structural isomers and the general synthetic approaches described in the literature.

| Compound Name | CAS Number | General Synthetic Approach |

| 6-Aminopyridine-2-carboxylic acid | 23628-31-1 | Hydrolysis of 6-acetamidopicolinic acid. chemicalbook.com |

| 6-(Methylamino)pyridine-2-carboxylic acid | 1250806-91-7 | Not detailed in provided search results. |

| 2-Nitro-3-pyridinecarboxylic acid | 33225-72-8 | Oxidation and diazotization of 2-amino-3-methylpyridine. mdma.ch |

| 2-Chloro-5-pyridinecarboxylic acid | Not specified | Diazotization and oxidation of 2-amino-5-methylpyridine. mdma.ch |

Stereochemical Considerations in Reactions

General principles of stereochemistry would apply if a chiral center were to be introduced into the molecule or if it were to be used as a ligand in asymmetric catalysis. For instance, if the methylamino group or another part of the molecule were to be involved in a reaction that creates a new stereocenter, the facial selectivity of the attack would determine the enantiomeric or diastereomeric outcome. The pyridine ring and the existing substituents (methylamino and carboxylic acid groups) would influence the steric and electronic environment of the reacting center, potentially directing the stereochemical course of the reaction.

In the context of derivative synthesis, should a chiral reactant be used to modify this compound, the potential for diastereomer formation exists. The stereochemical outcome would be dependent on the nature of the chiral auxiliary or reactant and the reaction conditions employed.

However, without specific experimental data or theoretical studies on this compound, any discussion of its stereochemical behavior remains speculative. There are no detailed research findings or data tables to present on this topic at this time. Further experimental investigation would be required to elucidate the stereochemical aspects of this compound's reactivity.

Computational Chemistry and Advanced Theoretical Investigations

Density Functional Theory (DFT) Calculationsekb.egresearcher.life

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations can predict a wide range of properties for 5-(methylamino)pyridine-2-carboxylic acid, from its most stable three-dimensional shape to its electronic and reactive characteristics. electrochemsci.org

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable geometry of the molecule. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The presence of the methylamino and carboxylic acid groups introduces rotational flexibility, leading to different possible conformers.

Computational studies on similar substituted pyridines and carboxylic acids typically employ DFT methods such as B3LYP with a basis set like 6-311++G(d,p) to achieve reliable geometries. electrochemsci.orgiucr.org For this compound, key considerations in conformational analysis would include the orientation of the carboxylic acid group relative to the pyridine (B92270) ring and the conformation of the methylamino group. Intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen or the amino group nitrogen could play a significant role in stabilizing certain conformations.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data Based on Analogous Compounds)

| Parameter | Predicted Value |

|---|---|

| C-C (ring) bond lengths | 1.38 - 1.40 Å |

| C-N (ring) bond lengths | 1.33 - 1.37 Å |

| C-C (carboxyl) bond length | 1.50 Å |

| C=O bond length | 1.21 Å |

| C-O bond length | 1.35 Å |

| C-N (amino) bond length | 1.38 Å |

| N-C (methyl) bond length | 1.46 Å |

| C-N-C bond angle | ~120° |

Electronic Structure Analysis (HOMO-LUMO Orbital Distributions)ekb.eg

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methylamino group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, is anticipated to be distributed over the carboxylic acid group and the pyridine ring, particularly the regions that can accept electron density. The presence of the electron-donating methylamino group would be expected to raise the HOMO energy, while the electron-withdrawing carboxylic acid group would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap, suggesting higher reactivity compared to unsubstituted pyridine. ekb.egrsc.org

Table 2: Predicted Frontier Orbital Energies for this compound (Hypothetical Data Based on Analogous Compounds)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.5 |

Electrostatic Potential Surfaces (MEP)ekb.eg

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In the MEP of this compound, the most negative potential would be expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these as the primary sites for interaction with electrophiles or hydrogen bond donors. The most positive potential would likely be located around the hydrogen atom of the carboxylic acid, highlighting its acidic nature.

Natural Bond Orbital (NBO) Analysisekb.egresearcher.life

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure concept. uni-muenchen.de NBO analysis can quantify charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which are indicative of hyperconjugation and resonance effects that contribute to molecular stability. wisc.edu

For this compound, NBO analysis would likely reveal significant delocalization of the lone pair of the amino nitrogen into the pyridine ring's π-system. It would also quantify the interactions between the lone pairs on the carboxylic oxygen atoms and the adjacent σ* orbitals. These interactions are crucial for understanding the electronic communication between the substituent groups and the pyridine ring.

Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions (Hypothetical Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) of Amino | π*(C-C) of Ring | > 5 |

| LP(O) of Carbonyl | σ*(C-C) | ~ 2-3 |

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT calculations provide insights into the properties of an isolated molecule, Molecular Dynamics (MD) simulations can predict its behavior in a condensed phase, such as in a solvent. researchgate.net MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

Reaction Mechanism Calculations and Transition State Analysisekb.eg

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. nih.gov For this compound, a relevant reaction to study would be its decarboxylation, a common reaction for 2-pyridinecarboxylic acids. researchgate.net

DFT calculations can be used to map out the potential energy surface for the decarboxylation reaction, identifying the transition state structure and calculating the activation energy barrier. This would provide a quantitative measure of the reaction's feasibility. The mechanism could involve the formation of a zwitterionic intermediate, and computational analysis could help to confirm or refute such hypotheses. Understanding the reaction mechanism at a molecular level is crucial for controlling reaction outcomes and designing more efficient synthetic routes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are a powerful tool for predicting the spectroscopic parameters of molecules, providing data that can aid in structural elucidation and comparison with experimental results. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to compute these properties. researchgate.net The process typically involves optimizing the molecular geometry to find its lowest energy state, followed by calculations to determine NMR chemical shifts and vibrational frequencies. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts (δ) in parts per million (ppm) for each nucleus in the molecule. The predicted values are valuable for assigning signals in experimentally obtained spectra and confirming the molecular structure. While specific computational studies for this compound are not extensively published, the following table represents hypothetical ¹H and ¹³C NMR chemical shifts calculated using a DFT method (e.g., B3LYP/6-311++G(d,p)) in a common solvent like DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Vibrational Frequencies: Theoretical vibrational analysis calculates the frequencies of the normal modes of vibration for a molecule. These computed frequencies correspond to absorption bands in an infrared (IR) spectrum. To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and limitations of the theoretical method. nih.gov The analysis helps in assigning specific vibrational modes, such as stretching and bending, to the observed spectral bands. A hypothetical table of key predicted vibrational frequencies for this compound is presented below.

Table 2: Predicted Vibrational Frequencies for this compound

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from the electronic structure of a molecule are essential for predicting its reactivity. researchgate.net Frontier Molecular Orbital (FMO) theory is a key framework, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edurasayanjournal.co.in The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). ucsb.edu The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Other descriptors calculated from these energies include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). ufms.br These parameters provide a quantitative basis for comparing the reactivity of different molecules and identifying the most probable sites for electrophilic or nucleophilic attack. rasayanjournal.co.in

The following table presents hypothetical quantum chemical descriptors for this compound, calculated at the DFT/B3LYP level.

Table 3: Predicted Quantum Chemical Descriptors for this compound

These theoretical descriptors suggest that the molecule has moderate kinetic stability. The distribution of the HOMO and LUMO across the molecule would further reveal the most likely regions for electron donation (nucleophilic sites) and electron acceptance (electrophilic sites), respectively. For instance, the HOMO is often localized on the electron-rich methylamino group and parts of the pyridine ring, while the LUMO may be distributed over the carboxylic acid group and the electron-deficient positions of the ring.

Molecular Interactions and Biological Modulation Studies Academic Focus

Ligand Design Principles for Protein Binding

The design of 5-(Methylamino)pyridine-2-carboxylic acid as a potential ligand for protein binding is guided by established principles of medicinal chemistry. Its structure incorporates key functional groups that are known to participate in various types of molecular interactions. nih.gov

The pyridine (B92270) ring provides an aromatic, electron-deficient scaffold that can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. nih.gov The nitrogen atom within the pyridine ring can also act as a hydrogen bond acceptor. nih.gov

The carboxylic acid group is a critical feature, contributing polarity to the molecule. nih.gov It can act as a potent hydrogen bond donor and acceptor and, in its deprotonated carboxylate form, can form strong ionic interactions or salt bridges with positively charged residues like lysine (B10760008) or arginine. drugdesign.org Furthermore, this group can coordinate with metal ions that may be present as cofactors in enzyme active sites. nih.gov

In Vitro Enzyme Inhibition/Activation Studies

To determine the effect of this compound on specific enzymes, in vitro enzymatic assays are essential. mdpi.com These studies measure the rate of an enzymatic reaction in the presence and absence of the compound to quantify its inhibitory or activating potential. nih.gov A typical approach involves incubating a purified enzyme with its substrate and varying concentrations of the test compound. mdpi.com

Key parameters derived from these studies include the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) for activators. These values indicate the concentration of the compound required to reduce or enhance enzyme activity by 50%. Kinetic studies are also performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), providing deeper insight into how the compound interacts with the enzyme. mdpi.com

Table 1: Illustrative In Vitro Enzyme Inhibition Data This table presents hypothetical data for illustrative purposes.

| Target Enzyme | Assay Type | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Kinase A | Fluorometric | 5.2 | Competitive |

| Protease B | Chromogenic | 12.8 | Non-competitive |

| Phosphatase C | Luminescence | > 100 | Not Determined |

Receptor Binding Affinity Investigations

Investigating the binding affinity of this compound to specific receptors is crucial for understanding its potential pharmacological effects. These studies are typically conducted using radioligand binding assays. In this technique, a radiolabeled ligand with known affinity for the receptor is competed off by increasing concentrations of the test compound.

The data from these experiments are used to determine the inhibitory constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity. Such investigations are fundamental in identifying whether the compound acts as an agonist, antagonist, or modulator of a particular receptor.

Table 2: Hypothetical Receptor Binding Affinity Data This table presents hypothetical data for illustrative purposes.

| Receptor Target | Radioligand Used | Ki (nM) |

|---|---|---|

| Receptor X | [3H]-Ligand A | 85 |

| Receptor Y | [125I]-Ligand B | 1250 |

| Receptor Z | [3H]-Ligand C | > 10000 |

Target Identification and Validation Methodologies

When the biological target of a compound like this compound is unknown, various methodologies can be employed for its identification and subsequent validation. researchgate.net Target identification is the process of finding the specific molecular entity with which a compound interacts to produce its effect. wjbphs.com

Common Target Identification Approaches Include:

Affinity-Based Methods: These techniques, such as affinity chromatography, use the compound as a "bait" to isolate its binding partners from cell lysates. technologynetworks.com The captured proteins are then identified using mass spectrometry.

Genetic Approaches: Methods like RNA interference (RNAi) or CRISPR-based screening can identify genes that, when silenced or knocked out, produce a phenotype similar to that of the compound treatment, or confer resistance to the compound. wjbphs.comnih.gov

Computational Approaches: If the compound has structural similarity to other molecules with known targets, computational methods can predict potential targets based on this similarity. researchgate.net

Once a potential target is identified, target validation is performed to confirm its role in the compound's mechanism of action and its relevance to a disease phenotype. wjbphs.com Validation ensures that modulating the target with a therapeutic agent is likely to have the desired effect. technologynetworks.com

Structure-Activity Relationship (SAR) Exploration at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule relate to its biological activity. nih.govcollaborativedrug.com For this compound, SAR exploration involves synthesizing and testing a series of analogues where each part of the molecule is systematically modified. acs.org

Key modifications could include:

Pyridine Ring: Introducing different substituents at other positions on the ring to probe for additional interactions or to alter electronic properties. nih.gov

Carboxylic Acid: Converting the acid to an ester or amide to assess the importance of the acidic proton and the charge-bearing carboxylate group. drugdesign.org

Methylamino Group: Varying the alkyl substituent on the nitrogen (e.g., ethyl, cyclopropyl) or changing its position on the pyridine ring to evaluate steric and electronic effects.

These studies help to build a comprehensive understanding of the pharmacophore—the essential set of structural features required for biological activity. nih.gov

Table 3: Illustrative Structure-Activity Relationship (SAR) Data This table presents hypothetical data for illustrative purposes.

| Compound Analogue | Modification | Relative Potency |

|---|---|---|

| Parent Compound | This compound | 1x |

| Analogue 1 | Carboxylic acid -> Methyl ester | 0.1x |

| Analogue 2 | Methylamino -> Ethylamino | 1.5x |

| Analogue 3 | 4-Chloro substitution on pyridine ring | 0.5x |

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing the interactions between a ligand and its target protein at an atomic level. uobasrah.edu.iq

Molecular Docking predicts the preferred orientation and conformation of this compound when bound to a protein's active site. nih.gov The process involves sampling a large number of possible binding poses and scoring them based on factors like electrostatic and van der Waals interactions. nih.gov This provides a static snapshot of the most likely binding mode and can identify key interactions, such as hydrogen bonds.

Molecular Dynamics (MD) Simulations extend this analysis by simulating the movement of every atom in the protein-ligand complex over time. biotechrep.ir MD simulations provide insights into the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the role of water molecules in the binding event. biotechrep.ir Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of individual residues, respectively. mdpi.com

Table 4: Sample Molecular Docking and MD Simulation Results This table presents hypothetical data for illustrative purposes.

| Parameter | Value/Observation |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Key H-Bond Interactions | Carboxylate with Lys122; Pyridine-N with Ser210 |

| MD Simulation Length | 100 ns |

| Complex RMSD | Stable after 15 ns (average 0.2 nm) |

Applications in Advanced Chemical Systems and Materials Science

Role as Ligands in Coordination Chemistry

The pyridine (B92270) nitrogen and the carboxylate group of 5-(Methylamino)pyridine-2-carboxylic acid form a robust N,O-bidentate chelate, a well-established coordination motif for a wide range of metal ions. This chelating ability is fundamental to its role in forming stable metal complexes with tailored electronic and steric properties. The methylamino group at the 5-position can further influence the electronic nature of the pyridine ring and participate in intermolecular interactions, such as hydrogen bonding, within the crystal lattice of the resulting complexes.

Metal complexes incorporating pyridine-carboxylic acid-type ligands are typically synthesized under hydro(solvo)thermal conditions or through standard solution-based chemistry. The reaction of this compound with various metal salts, including those of transition metals (e.g., Cu, Co, Ni, Mn) and lanthanides, can lead to the formation of coordination compounds with diverse structures, from discrete mononuclear or dinuclear molecules to extended one-, two-, or three-dimensional coordination polymers. tcichemicals.comrsc.org

The characterization of these metal complexes relies on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate group to the metal center, typically observed as a shift in the C=O stretching frequency. Single-crystal X-ray diffraction provides definitive structural information, revealing bond lengths, coordination geometries, and intermolecular interactions. rsc.org Other essential characterization methods include elemental analysis, UV-Vis spectroscopy, and thermal analysis (TGA/DTA) to determine composition, electronic properties, and thermal stability, respectively. rsc.orgnih.gov

Table 1: Representative Metal Complexes with Structurally Related Pyridine-Carboxylate Ligands

| Ligand | Metal Ion(s) | Complex Formula/Structure | Characterization Methods | Ref. |

| 5-Aminopyridine-2-carboxylate | Terbium (Tb), Erbium (Er), Ytterbium (Yb), Sodium (Na) | [MNa(ampy)4]n (Metal-organic chains) | X-ray Diffraction, Spectroscopic analysis | tcichemicals.com |

| 5-Aminopyridine-2-carboxylate | Cobalt (Co), Potassium (K) | {CoK(ampy)3(H2O)33}n | X-ray Diffraction, Spectroscopic analysis | tcichemicals.com |

| 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid | Cadmium (Cd), Copper (Cu), Cobalt (Co), Manganese (Mn), Nickel (Ni) | Polymeric frameworks, e.g., [Cu3(L)2(H2O)2]n | X-ray Crystallography, TGA, DTA, Magnetic Susceptibility | rsc.org |

| 5-Amino-o-ethylpyridine-2-carboximidate | Copper (Cu), Cobalt (Co), Nickel (Ni), Manganese (Mn) | e.g., [NH2EtPyCuCl2(CH3OH)]·H2O | X-ray Diffraction, NMR, IR Spectroscopy, Elemental Analysis |

Catalytic Applications of Metal Complexes

Metal complexes derived from pyridine-based ligands are widely explored for their catalytic activity in various organic transformations. The metal center acts as a Lewis acid, while the ligand framework can be modified to tune the catalyst's reactivity, selectivity, and stability. Although direct catalytic applications of this compound complexes are not extensively documented, the behavior of structurally similar compounds provides strong evidence of their potential.

For instance, copper, cobalt, nickel, and manganese complexes bearing a related 5-amino-o-ethylpyridine-2-carboximidate ligand have been shown to be effective catalysts for the Henry reaction, a classic carbon-carbon bond-forming reaction, achieving good yields ranging from 69% to 87%. Similarly, Schiff base metal complexes, which often incorporate pyridine moieties, are recognized as efficient catalysts for reactions like the Claisen–Schmidt condensation, with reported yields exceeding 90%. nih.gov These examples highlight the potential of metal complexes of this compound to catalyze important organic reactions.

Table 2: Catalytic Performance of Metal Complexes with Related Pyridine-Based Ligands

| Catalyst System | Reaction Type | Substrates | Yield (%) | Ref. |

| [NH2EtPyMClx] type complexes (M=Cu, Co, Ni, Mn) | Henry Reaction | Benzaldehyde, Nitromethane | 69–87 | |

| Cu(II)-Schiff Base Complex | Claisen–Schmidt Condensation | Various aldehydes, Acetophenone | >90 | nih.gov |

| Pyridine-2-carboxylic acid (P2CA) with Cu(I) | N-arylation | Hydrazides | N/A | nih.gov |

Supramolecular Assembly and Self-Assembled Structures

The formation of ordered, non-covalent structures through self-assembly is a cornerstone of supramolecular chemistry. Pyridine carboxylic acids are excellent candidates for designing such systems due to their ability to form predictable and robust hydrogen-bonding motifs. The "carboxylic acid-pyridine supramolecular synthon" is a well-known and recurring pattern where the carboxylic acid proton is donated to the pyridine nitrogen (O–H···N), and this primary interaction is often supported by a weaker C–H···O hydrogen bond between a pyridine C-H and the carboxyl carbonyl oxygen. This specific pairing controls the self-assembly in the crystal structures of many pyridine and pyrazine (B50134) monocarboxylic acids.

For this compound, this primary acid-pyridine heterodimer interaction is expected to be a dominant feature in its self-assembly. Furthermore, the methylamino group (–NHCH₃) provides an additional hydrogen bond donor (N–H) and acceptor (N) site. This allows for the formation of more complex, extended networks where molecules can be linked through N–H···O or N–H···N interactions, influencing the final three-dimensional architecture. These directional, non-covalent interactions are crucial for crystal engineering and the design of functional molecular materials.

Integration into Polymeric or Composite Materials

The functional groups on this compound provide anchor points for its integration into polymeric or composite materials, thereby imparting new properties to the bulk material. The carboxylic acid group is particularly useful for forming covalent bonds with polymer backbones. For example, it can undergo condensation reactions with hydroxyl or amine functionalities within a polymer matrix to form stable ester or amide linkages. This approach has been used to prepare polyimide–silica composite films, where a diamine containing a carboxylic acid side group is incorporated into the poly(amic acid) precursor. nih.gov

In addition to covalent integration, the compound can be incorporated as a functional filler. The pyridine and amino groups can engage in strong hydrogen bonding with the polymer matrix or act as coordination sites for metal ions, leading to the in-situ formation of metal-organic fillers. This can enhance the thermal, mechanical, or optical properties of the composite material. The ability to control filler dispersion and interfacial bonding is critical for developing these advanced multifunctional materials. rsc.org

Potential in Analytical Reagent Development

Pyridine-carboxylic acid derivatives and their metal complexes have significant potential for the development of analytical reagents and chemical sensors. The parent compound, pyridine-2-carboxylic acid (picolinic acid), is used as a matrix in MALDI-TOF mass spectrometry for the analysis of nucleotides. tcichemicals.com The ability of the N,O-bidentate chelate to form stable and often colored or luminescent complexes with metal ions is a key feature for sensor design. researchgate.net

By forming a complex with a suitable metal ion, such as a lanthanide (e.g., Europium, Terbium) or a d-block transition metal (e.g., Iridium, Rhenium), this compound could serve as the basis for a luminescent sensor. nih.govnih.gov The luminescence of such a complex can be modulated (either quenched or enhanced) by the presence of a specific target analyte, such as another ion or a small molecule. For example, lanthanide complexes with quinolinecarboxylate ligands have been developed as highly sensitive luminescent probes for anions like HSO₄⁻ and H₂PO₄⁻. Similarly, transition metal complexes based on pyridine-amino acid ligands have demonstrated fluorescence sensing for Fe³⁺ ions. The introduction of the methylamino group can further tune the electronic properties and binding affinity of the ligand, potentially leading to sensors with high selectivity and sensitivity.

Carbon Capture Applications

The development of efficient materials for carbon capture and sequestration (CCS) is a critical area of research aimed at mitigating climate change. Amine-based compounds are widely studied for their ability to chemically absorb CO₂. Recent research has demonstrated the significant potential of ligands closely related to this compound in this field.

Specifically, novel aluminum alkyl complexes ligated by 2-(methylamino)pyridine (B147262) have been synthesized and shown to cooperatively activate and capture CO₂ at room temperature. In this system, the ligand's pyridine and methylamino groups work in concert with the Lewis acidic aluminum center. Upon exposure to CO₂, a hemilabile pyridine arm of the ligand dissociates, allowing the CO₂ molecule to be activated by the Al/N Lewis pair, leading to the clean formation of a bis-metalocyclic carbamate (B1207046) product. This mechanism represents a sophisticated, frustrated Lewis pair (FLP)-like reactivity.

Notably, the ethyl-aluminum variant can react further, inserting a third equivalent of CO₂ into the aluminum-alkyl bond to form an aluminum carboxylate. This demonstrates the system's ability to sequester multiple CO₂ molecules per metal center, a highly desirable feature for increasing the gravimetric capacity of capture materials.

Table 3: Research Findings on CO₂ Capture by 2-(Methylamino)pyridine Ligated Aluminum Complexes

| Complex | CO₂ Reaction Conditions | Product | Key Findings | Ref. |

| Al[κ²-N,N-2-(methylamino)pyridine]₂R (R = Et, iBu) | 1 atm CO₂ pressure, Room Temp. | Bis-metalocyclic carbamate | Cooperative activation of CO₂ via FLP-like mechanism. | |

| Al[κ²-N,N-2-(methylamino)pyridine]₂Et | 1 atm CO₂ pressure, Long reaction times | Aluminum carboxylate | Sequestration of a third equivalent of CO₂, demonstrating multiple CO₂ capture. |

Future Directions, Challenges, and Emerging Research Paradigms for 5 Methylamino Pyridine 2 Carboxylic Acid

The scaffold of 5-(methylamino)pyridine-2-carboxylic acid represents a versatile platform for chemical innovation. As researchers push the boundaries of molecular science, several key areas are emerging that promise to unlock the full potential of this compound and its derivatives. These future directions involve the development of sophisticated synthetic methods, the exploration of novel reactivity for biological applications, and the integration of cutting-edge computational tools to accelerate discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products